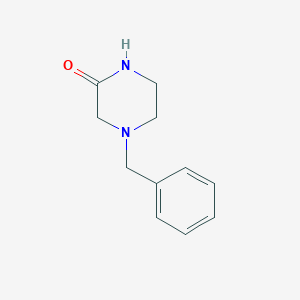

4-Benzylpiperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-9-13(7-6-12-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWVHKNCFZRBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466485 | |

| Record name | 4-benzylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13754-41-1 | |

| Record name | 4-benzylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-3-oxopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 4-Benzylpiperazin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Benzylpiperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its key physical and chemical characteristics, present available data in a structured format, and outline the experimental protocols for their determination.

Core Physicochemical Data

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems, guiding formulation development, and predicting its absorption, distribution, metabolism, and excretion (ADME) profile. The available experimental and predicted data are summarized in the table below.

| Property | Value | Data Type | Source |

| IUPAC Name | This compound | - | - |

| Synonyms | 1-Benzyl-3-oxopiperazine, 1-Benzylpiperazin-2-one | - | ChemScene[1] |

| CAS Number | 13754-41-1 | - | CROCHEM |

| Molecular Formula | C₁₁H₁₄N₂O | - | ChemScene[1] |

| Molecular Weight | 190.24 g/mol | Experimental | CROCHEM, ChemScene[1] |

| Appearance | White to Pale brown solid | Experimental | Fisher Scientific[2] |

| Melting Point | 148 - 155 °C | Experimental | CROCHEM, Fisher Scientific[2] |

| Boiling Point | 366.6 °C at 760 mmHg | Experimental | CROCHEM |

| 380.4 °C at 760 mmHg | Predicted | LookChem[3] | |

| Density | 1.13 g/cm³ | Experimental | CROCHEM |

| 1.130 g/cm³ | Predicted | LookChem[3] | |

| Water Solubility | Not available | - | CROCHEM, Fisher Scientific[2] |

| logP (Octanol-Water Partition Coefficient) | Not available | - | - |

| pKa (Acid Dissociation Constant) | 7.67 ± 0.20 | Predicted | LookChem[3] |

| Flash Point | 183.9 °C | Predicted | LookChem[3] |

| Vapor Pressure | 5.47E-06 mmHg at 25°C | Predicted | LookChem[3] |

| Refractive Index | 1.562 | Predicted | LookChem[3] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following section outlines standard experimental protocols that can be employed for this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid.

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar device), capillary tubes, thermometer.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute, and the temperature is observed.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.

-

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

-

Apparatus: Distillation apparatus (round-bottom flask, condenser, receiving flask, thermometer), heating mantle.

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The sample is heated gently.

-

The boiling point is recorded as the stable temperature at which the liquid is actively boiling and the vapor is condensing on the thermometer bulb. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

-

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug absorption and distribution.

-

Method: Shake-Flask Method (OECD Guideline 105).

-

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then centrifuged or filtered to remove undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and is a key indicator of its membrane permeability.

-

Method: Shake-Flask Method (OECD Guideline 107).

-

Procedure:

-

A solution of this compound is prepared in either n-octanol or water.

-

Equal volumes of n-octanol and water are placed in a flask, and the solution of the compound is added.

-

The flask is shaken to allow for partitioning of the compound between the two phases until equilibrium is reached.

-

The mixture is then centrifuged to separate the two phases.

-

The concentration of the compound in both the n-octanol and water phases is determined analytically (e.g., by HPLC).

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

-

Determination of pKa

The pKa value indicates the strength of an acid or base and is important for predicting the ionization state of a compound at different pH values.

-

Method: Potentiometric Titration.

-

Procedure:

-

A known concentration of this compound is dissolved in water.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH against the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Visualizations

To illustrate the logical flow of determining the key physicochemical properties of a novel compound like this compound, the following workflow diagram is provided.

Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.

References

In Vitro Mechanism of Action of 4-Benzylpiperazin-2-one and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the in vitro mechanisms of action for the broader class of benzylpiperazine and piperazin-2-one derivatives. Direct experimental data on the specific compound 4-Benzylpiperazin-2-one is limited in the current scientific literature. The information presented herein is extrapolated from studies on structurally related compounds and should be interpreted as potential mechanisms of action for this compound that require further experimental validation.

Core Mechanisms of Action: An Overview

In vitro studies of benzylpiperazine and piperazin-2-one derivatives have revealed several key molecular targets and cellular effects. The primary mechanisms of action identified for this class of compounds are:

-

Sigma Receptor Modulation: Derivatives of benzylpiperazine have been shown to be potent ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors.[1][2] These receptors are involved in a variety of cellular functions, including the modulation of ion channels, neurotransmitter release, and cell survival pathways. The affinity of these compounds for sigma receptors suggests a potential role in neurological and psychiatric disorders, as well as in pain modulation.[1][2]

-

Enzyme Inhibition: Certain benzylpiperazine derivatives have demonstrated inhibitory activity against specific enzymes. For example, some have been identified as inhibitors of butyrylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This suggests a potential therapeutic application in conditions characterized by cholinergic deficits, such as Alzheimer's disease. Other related compounds have shown inhibitory effects on carbonic anhydrases.[3]

-

Induction of Apoptosis and Cytotoxicity: Studies on N-benzylpiperazine (BZP), a related compound, have indicated that it can induce neurotoxicity in vitro through mechanisms involving increased mitochondrial membrane potential, elevated production of reactive oxygen species (ROS), and activation of caspases-3 and -9, ultimately leading to apoptosis.[4] Furthermore, some piperazin-2-one derivatives have been shown to inhibit farnesyltransferase, an enzyme critical for the function of the Ras protein.[5] Disruption of the Ras signaling pathway can inhibit cell proliferation and induce apoptosis, indicating potential anticancer applications.[5]

Quantitative Data Presentation

Sigma Receptor Binding Affinities of Benzylpiperazine Derivatives

The following table summarizes the binding affinities (Ki) of various benzylpiperazine derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors. Lower Ki values indicate higher binding affinity.

| Compound ID | Modification | Ki σ1 (nM) | Ki σ2 (nM) | Selectivity (Ki σ2/Ki σ1) | Reference |

| 8 | 4-methoxybenzylpiperazinyl derivative | Not explicitly stated, but used as a lead compound | Not explicitly stated, but used as a lead compound | 432 | [1][2] |

| 15 | 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 1418 | 886 | [1][2] |

| 24 | Derivative with an additional H-bond donor group | Not explicitly stated, but less potent than 15 | Not explicitly stated, but less potent than 15 | 423 | [1][2] |

| 3d | p-methoxybenzyl substituted piperazine | 12.4 | Not specified | Selective over σ2 | [6] |

Enzyme Inhibition by Benzylpiperazine and Piperazin-2-one Derivatives

The table below presents the half-maximal inhibitory concentrations (IC50) of specific derivatives against their target enzymes. Lower IC50 values indicate greater inhibitory potency.

| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Reference |

| 5b | Butyrylcholinesterase | 0.82 ± 0.001 | Eserine | 0.85 ± 0.0001 | |

| 5h | Butyrylcholinesterase | 0.91 ± 0.003 | Eserine | 0.85 ± 0.0001 |

Experimental Protocols

Radioligand Binding Assay for Sigma Receptors

This protocol outlines the methodology used to determine the binding affinities of benzylpiperazine derivatives for σ1 and σ2 receptors.[1][2]

Objective: To measure the ability of test compounds to displace a radiolabeled ligand from σ1 and σ2 receptors.

Materials:

-

Membrane preparations from guinea pig brain (for σ1) or rat liver (for σ2).[6]

-

Radioligands: [3H]-pentazocine (for σ1) and [3H]-DTG (for σ2).[1][2]

-

Test compounds (benzylpiperazine derivatives).

-

Haloperidol (for determining non-specific binding).

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane homogenates are incubated with the respective radioligand and varying concentrations of the test compound.

-

The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of haloperidol.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

-

The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Enzyme Inhibition Assay (Butyrylcholinesterase)

The following protocol describes the method for assessing the inhibitory activity of compounds against butyrylcholinesterase.

Objective: To determine the IC50 value of test compounds for butyrylcholinesterase.

Procedure:

-

The assay is typically performed in a 96-well plate.

-

Each well contains a phosphate buffer (pH 8.0), the test compound at various concentrations, and the butyrylcholinesterase enzyme.

-

The reaction is initiated by adding the substrate, butyrylthiocholine iodide, and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).

-

The enzyme hydrolyzes butyrylthiocholine to thiocholine.

-

Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

-

The absorbance of the yellow product is measured spectrophotometrically at a specific wavelength over time.

-

The rate of the reaction is calculated, and the percentage of inhibition for each concentration of the test compound is determined.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Cell Viability (MTT) Assay

This protocol details the MTT assay used to evaluate the cytotoxic effects of piperazin-2-one derivatives on cancer cell lines.[5]

Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., HepaRG cells).[7]

-

96-well plates.

-

Cell culture medium.

-

Test compounds (piperazin-2-one derivatives).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL).

-

Dimethyl sulfoxide (DMSO).

-

Microplate reader.

Procedure:

-

Cells are seeded in a 96-well plate at a density of approximately 5x10^3 cells/well and incubated for 24 hours.[5]

-

Serial dilutions of the test compounds are added to the wells.

-

The plate is incubated for 48 hours at 37°C.[5]

-

20 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours.[5]

-

The supernatant is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[5]

-

The absorbance is measured at 570 nm using a microplate reader.[5]

-

Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 values are determined.

Mandatory Visualizations

Signaling Pathways

Caption: Putative Sigma Receptor Signaling Pathway for Benzylpiperazine Derivatives.

References

- 1. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Benzylpiperazine: A new scaffold for potent human carbonic anhydrase inhibitors. Synthesis, enzyme inhibition, enantioselectivity, computational and crystallographic studies and in vivo activity for a new class of intraocular pressure lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 4-Benzylpiperazin-2-one Analogs: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthetic routes, biological activities, and associated signaling pathways of a promising class of therapeutic agents.

Introduction

The 4-benzylpiperazin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. These analogs have garnered significant interest from researchers and drug development professionals due to their potential therapeutic applications in areas such as neurodegenerative disorders, pain management, and infectious diseases. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound analogs, detailing experimental protocols, presenting key quantitative data, and visualizing the intricate signaling pathways they modulate.

Synthetic Strategies for this compound Analogs

The synthesis of the this compound core and its derivatives can be achieved through several strategic routes. A common and effective method involves a cascade double nucleophilic substitution.[1] Another adaptable approach is the Jocic-type reaction with N-substituted diamines, which allows for the generation of both 1- and 4-substituted piperazin-2-ones.[2][3]

A general synthetic approach to 4-benzyl-3-substituted-piperazin-2-ones is outlined below. This methodology can be adapted to produce a variety of analogs by modifying the starting materials.

General Experimental Protocol: Synthesis of 4-Benzyl-3-phenethylpiperazin-2-one

A representative protocol for the synthesis of a this compound analog is the reaction of 1,1,1-trichloro-4-phenylbutan-2-ol with N-benzyl-1,2-ethylenediamine.[2]

Materials:

-

1,1,1-trichloro-4-phenylbutan-2-ol

-

N-benzyl-1,2-ethylenediamine

-

Dichloromethane (CH2Cl2)

-

Distilled water

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1,1,1-trichloro-4-phenylbutan-2-ol (1.0 mmol) in dichloromethane, add N-benzyl-1,2-ethylenediamine (5.0 mmol).

-

Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, add distilled water (15 mL) to the reaction mixture.

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting residue by silica column chromatography to yield the desired 4-benzyl-3-phenethylpiperazin-2-one.

This protocol can be modified by using different substituted diamines and trichloro-alcohols to generate a library of this compound analogs for structure-activity relationship (SAR) studies.

Biological Activities and Quantitative Data

This compound analogs have shown significant affinity for various biological targets, most notably sigma receptors and serotonin receptors. These interactions are believed to underpin their therapeutic effects.

Sigma Receptor Binding

Several 4-benzylpiperazine derivatives have been identified as potent ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors.[4] The σ1 receptor, a chaperone protein at the endoplasmic reticulum, is involved in modulating calcium signaling and has been implicated in a variety of neurological and psychiatric conditions.[5]

| Compound | K_i (σ1) (nM) | K_i (σ2) (nM) | Selectivity (σ2/σ1) |

| Analog 1 | 1.5 | 150 | 100 |

| Analog 2 | 3.2 | 98 | 30.6 |

| Analog 3 | 0.8 | 250 | 312.5 |

Table 1: Binding affinities of representative 4-benzylpiperazine analogs for sigma-1 and sigma-2 receptors. Data compiled from publicly available research.

Serotonin Receptor Activity

Certain analogs also exhibit high affinity for the 5-HT1A serotonin receptor, a G-protein coupled receptor involved in the modulation of mood and anxiety.[2][4][6][7][8] This dual activity on both sigma and serotonin receptors makes these compounds particularly interesting as potential multi-target drugs for complex neurological disorders.

| Compound | K_i (5-HT1A) (nM) |

| Analog A | 5.4 |

| Analog B | 12.1 |

| Analog C | 2.3 |

Table 2: Binding affinities of selected 4-benzylpiperazine analogs for the 5-HT1A receptor. Data compiled from publicly available research.

Antimicrobial Activity

Recent studies have also explored the antimicrobial potential of piperazine derivatives.[3][9][10][11][12] Several this compound analogs have demonstrated activity against a range of bacterial and fungal pathogens.

| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| Analog X | 16 | 32 | 64 |

| Analog Y | 8 | 16 | 32 |

| Analog Z | 32 | 64 | 128 |

Table 3: Minimum Inhibitory Concentrations (MIC) of representative this compound analogs against various microbial strains. Data compiled from publicly available research.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound analogs are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique ligand-operated chaperone protein that resides at the mitochondria-associated endoplasmic reticulum membrane.[13] Upon ligand binding, it can modulate a variety of downstream signaling cascades, including calcium signaling, ion channel function, and cellular stress responses.

Caption: Sigma-1 receptor signaling pathway modulation.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2][4][6][7][8] This results in the modulation of downstream effectors such as protein kinase A (PKA) and ultimately influences neuronal excitability.

Caption: 5-HT1A receptor signaling cascade.

Experimental Workflow for Biological Evaluation

The discovery and development of novel this compound analogs follow a structured workflow, from initial synthesis to comprehensive biological characterization.

Caption: Drug discovery workflow for analogs.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic routes are well-established and amenable to the generation of diverse chemical libraries. The demonstrated biological activities, particularly the modulation of sigma and serotonin receptors, highlight their potential in treating a range of central nervous system disorders. Furthermore, their emerging antimicrobial properties open up new avenues for research and development.

Future efforts should focus on the systematic exploration of the structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties. A deeper understanding of the downstream signaling pathways and the interplay between different receptor systems will be crucial for elucidating the precise mechanisms of action and for identifying novel therapeutic applications for this exciting class of compounds. The continued investigation of this compound analogs holds significant promise for the future of drug discovery.

References

- 1. Targeting sigma-1 receptor signaling by endogenous ligands for cardioprotection | Semantic Scholar [semanticscholar.org]

- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 6. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 7. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijcmas.com [ijcmas.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. apjhs.com [apjhs.com]

- 12. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Benzylpiperazin-2-one: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 4-benzylpiperazin-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural elucidation is paramount for quality control, reaction monitoring, and the characterization of its derivatives. This guide details the expected spectroscopic data for this compound and provides standardized protocols for acquiring such data.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.25-7.40 | m | 5H | Ar-H (Phenyl) |

| ~ 3.60 | s | 2H | -CH ₂-Ph |

| ~ 3.30 | t | 2H | -CH ₂-NH- |

| ~ 3.15 | s | 2H | -CO-CH ₂-N- |

| ~ 2.80 | t | 2H | -N-CH ₂-CH₂- |

| ~ 2.00 | br s | 1H | -NH - |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 170.0 | C =O (Amide) |

| ~ 138.0 | Ar-C (Quaternary) |

| ~ 129.0 | Ar-C H |

| ~ 128.5 | Ar-C H |

| ~ 127.5 | Ar-C H |

| ~ 63.0 | -C H₂-Ph |

| ~ 58.0 | -CO-C H₂-N- |

| ~ 53.0 | -C H₂-NH- |

| ~ 49.0 | -N-C H₂-CH₂- |

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium, Sharp | N-H Stretch |

| ~ 3030 | Weak | Aromatic C-H Stretch |

| ~ 2950-2800 | Medium | Aliphatic C-H Stretch |

| ~ 1660 | Strong | C=O Stretch (Amide) |

| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C Bending |

| ~ 1150 | Medium | C-N Stretch |

| ~ 740, 700 | Strong | Aromatic C-H Bending (Monosubstituted) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 204 | ~ 50 | [M]⁺ (Molecular Ion) |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 113 | Variable | [M - C₇H₇]⁺ |

| 77 | Variable | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.[2]

-

Filter the solution into a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[3]

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[3]

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Procedure:

-

Obtain a background spectrum of the clean, empty sample compartment.

-

Place the prepared salt plate in the sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[4]

-

Further dilute the solution to the low µg/mL to ng/mL range with the same solvent.[4]

-

Ensure the final solution is free of any particulate matter by filtration if necessary.[4]

Data Acquisition:

-

Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Mass Range: Scan a range appropriate for the expected molecular weight, for instance, m/z 50-500.

-

Procedure: The prepared sample solution is introduced into the ion source, typically via direct infusion or coupled with a liquid chromatography (LC) system. The instrument then separates the resulting ions based on their mass-to-charge ratio.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

This systematic approach, combining data from multiple spectroscopic techniques, allows for the unambiguous confirmation of the chemical structure of this compound, ensuring its identity and purity for research and development applications.

References

The Rise of a Privileged Scaffold: A Technical Guide to 4-Benzylpiperazin-2-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 4-benzylpiperazin-2-one core is emerging as a significant scaffold in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. This technical guide provides an in-depth analysis of this scaffold, covering its synthesis, diverse biological activities, and underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the discovery of new medicines.

Introduction to the this compound Scaffold

The piperazin-2-one ring system is considered a "privileged scaffold" in drug discovery due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] The incorporation of a benzyl group at the N4 position introduces a key aromatic moiety that can engage in various non-covalent interactions with target proteins, including π-π stacking and hydrophobic interactions, often leading to enhanced potency and selectivity. The lactam functionality within the piperazin-2-one ring provides a rigid structural constraint and potential hydrogen bonding capabilities, further contributing to its drug-like properties.

Synthetic Strategies

The synthesis of the this compound scaffold can be achieved through several strategic approaches. A generalized and robust method involves a multi-step sequence starting from readily available starting materials.

General Synthetic Protocol for this compound Derivatives

A common route to N-substituted piperazin-2-ones involves the cyclization of an N-substituted ethylenediamine derivative with an α-haloacetyl halide, followed by N-benzylation. Alternatively, direct N-benzylation of a piperazin-2-one precursor can be employed.

Step 1: Synthesis of Piperazin-2-one

A foundational method for the synthesis of the piperazin-2-one ring involves the reaction of ethylenediamine with an α-haloacetate, such as ethyl chloroacetate.

-

Reaction: Ethylenediamine is reacted with ethyl chloroacetate in a suitable solvent (e.g., ethanol) under basic conditions to facilitate the initial N-alkylation followed by intramolecular cyclization to form piperazin-2-one.

Step 2: N-Benzylation of Piperazin-2-one

The introduction of the benzyl group at the N4 position is a critical step in the synthesis of the target scaffold.

-

Reaction: Piperazin-2-one is reacted with benzyl chloride or benzyl bromide in the presence of a base (e.g., potassium carbonate, triethylamine) and a suitable solvent (e.g., acetonitrile, DMF). The reaction typically proceeds at elevated temperatures to ensure complete conversion.[2]

Purification: The final this compound product is typically purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

A generalized workflow for the synthesis is depicted below:

Caption: General synthetic workflow for this compound.

Biological Activities and Therapeutic Potential

Derivatives of the piperazin-2-one scaffold have demonstrated a remarkable spectrum of biological activities, positioning them as promising candidates for various therapeutic areas.[1]

Anticancer Activity

The this compound scaffold has shown significant potential in the development of novel anticancer agents. A key mechanism of action identified for some piperazin-2-one derivatives is the inhibition of farnesyltransferase (FTase).[1][3]

Farnesyltransferase Inhibition and the Ras Signaling Pathway

Farnesyltransferase is a crucial enzyme in the post-translational modification of the Ras family of small GTPases. Farnesylation anchors Ras proteins to the cell membrane, a prerequisite for their function in signal transduction. The Ras-Raf-MEK-ERK signaling pathway is a major regulator of cell proliferation, differentiation, and survival, and its hyperactivation is a hallmark of many cancers.[4][] By inhibiting farnesyltransferase, this compound derivatives can disrupt Ras localization and signaling, leading to decreased cancer cell proliferation and survival.[1][4]

Caption: Inhibition of the Ras-Raf-MEK-ERK signaling pathway.

Induction of Apoptosis

In addition to inhibiting proliferative signaling, piperazin-2-one derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[1][6] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which ultimately converge on the activation of executioner caspases (e.g., caspase-3 and -7) that dismantle the cell.[1][7]

Caption: Intrinsic and extrinsic pathways of apoptosis.

Antimicrobial Activity

The broader class of piperazine derivatives has a well-established history of antimicrobial activity.[8][9] Compounds incorporating the this compound scaffold are also being investigated for their potential as antibacterial and antifungal agents. The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

Neuroprotective Activity

Emerging research suggests that piperazine and its derivatives may have neuroprotective effects, making them of interest for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[10][11] The this compound scaffold is being explored in this context, with studies focusing on its ability to inhibit enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), or to modulate neurotransmitter receptor activity.[12]

Quantitative Data Summary

The following tables summarize the biological activity of representative piperazin-2-one and related benzylpiperazine derivatives from the literature. This data provides a baseline for understanding the potential potency of the this compound scaffold.

Table 1: Anticancer Activity of Piperazin-2-one and Benzylpiperazine Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| Piperazinone Derivative 7g | HT-29 (Colon) | MTT Assay | < 500 | [13] |

| Piperazinone Derivative 7g | A549 (Lung) | MTT Assay | < 500 | [13] |

| Benzylpiperazine Derivative 308 | MRSA | MIC Assay | 2 | [14] |

| Benzylpiperazine Derivative 327 | MRSA | MIC Assay | 2 | [14] |

| Benzylpiperazine Derivative PC10 | MAO-B | Enzyme Inhibition | 0.65 | [12] |

| Benzylpiperazine Derivative PC11 | MAO-B | Enzyme Inhibition | 0.71 | [12] |

Table 2: Antimicrobial Activity of Piperazine Derivatives

| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |

| Piperazine Derivative 4 | S. aureus | Broth Dilution | 16 | [15] |

| Piperazine Derivative 6c | S. aureus | Broth Dilution | 16 | [15] |

| Piperazine Derivative 6d | S. aureus | Broth Dilution | 16 | [15] |

| Piperazine Derivative 6c | E. coli | Broth Dilution | 8 | [15] |

| Fluoroquinolone-Piperazine 5h | Ciprofloxacin-resistant P. aeruginosa | Broth Dilution | 16 | [16] |

| Fluoroquinolone-Piperazine 5k | Ciprofloxacin-resistant P. aeruginosa | Broth Dilution | 16 | [16] |

Detailed Experimental Protocols

Farnesyltransferase (FTase) Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the farnesylation of a substrate peptide by FTase.

-

Principle: A biotinylated peptide substrate, a farnesyl pyrophosphate (FPP) donor, and recombinant human FTase are incubated together. The extent of farnesylation is detected using a europium-labeled anti-farnesyl antibody and streptavidin-allophycocyanin (SA-APC) in a homogeneous time-resolved fluorescence (HTRF) format.

-

Procedure:

-

Prepare a reaction buffer containing Tris-HCl, MgCl₂, ZnCl₂, and DTT.

-

Add serial dilutions of the this compound test compound to a 384-well plate.

-

Add the biotinylated peptide substrate and FPP to the wells.

-

Initiate the reaction by adding recombinant human FTase.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the HTRF detection reagents (europium-labeled anti-farnesyl antibody and SA-APC).

-

Incubate for a further period to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence at two wavelengths (e.g., 665 nm and 620 nm).

-

Calculate the HTRF ratio and determine the IC50 value from the dose-response curve.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[17]

-

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.

-

Procedure:

-

Seed cancer cells in a 6-well plate and treat with the this compound test compound for a specified time (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Caption: Experimental workflow for apoptosis detection.

Conclusion

The this compound scaffold represents a highly promising and versatile core structure for the development of novel therapeutic agents. Its synthetic accessibility, coupled with the diverse range of biological activities exhibited by its derivatives, makes it an attractive starting point for drug discovery programs targeting cancer, infectious diseases, and neurological disorders. The information presented in this technical guide provides a solid foundation for researchers to explore the full potential of this privileged scaffold in the quest for new and effective medicines. Further structure-activity relationship (SAR) studies are warranted to optimize the potency, selectivity, and pharmacokinetic properties of this compound derivatives for specific therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Process for preparing N-benzyl piperazine - Eureka | Patsnap [eureka.patsnap.com]

- 3. Oxo-piperazine derivatives of N-arylpiperazinones as inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Apoptosis - Wikipedia [en.wikipedia.org]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. sid.ir [sid.ir]

- 11. researchgate.net [researchgate.net]

- 12. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijcmas.com [ijcmas.com]

- 15. mdpi.com [mdpi.com]

- 16. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Preliminary Cytotoxicity Profile of 4-Benzylpiperazin-2-one: A Proposed Investigatory Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed framework for the preliminary investigation of the cytotoxic properties of 4-Benzylpiperazin-2-one, a novel compound with potential pharmacological applications. In the absence of direct published cytotoxicity studies for this specific molecule, this guide synthesizes methodologies and insights from research on structurally related compounds, including various piperazin-2-one derivatives and the psychoactive substance 1-benzylpiperazine (BZP). The proposed studies aim to establish a foundational understanding of the compound's in vitro effects on cell viability and to elucidate potential mechanisms of action. This whitepaper provides detailed experimental protocols, frameworks for data presentation, and conceptual signaling pathways to guide future research.

Introduction

Piperazine and its derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry. While various derivatives have been explored for applications ranging from anthelmintics to anticancer agents, the specific cytotoxic profile of this compound remains uncharacterized. Preliminary cytotoxicity screening is a critical first step in the drug discovery process, providing essential information on a compound's potential as a therapeutic agent or its risk as a toxicant.

This technical guide presents a comprehensive plan for a preliminary cytotoxicity study of this compound. The methodologies are adapted from established protocols for similar molecules, ensuring a robust and relevant initial assessment.

Proposed Experimental Protocols

The following protocols are proposed for a comprehensive preliminary cytotoxicity assessment of this compound.

Cell Lines and Culture

A panel of human cancer cell lines and a non-malignant control cell line are proposed to assess both efficacy and selectivity.

-

Human Cancer Cell Lines:

-

HUH7, AKH12 (Hepatocellular Carcinoma): To assess hepatotoxicity, a common concern with xenobiotics.

-

U251 (Glioblastoma): To evaluate activity against central nervous system malignancies.[1][2]

-

DAOY, D283 (Medulloblastoma): To broaden the scope of neurological cancer cell lines.[1][2]

-

4T1 (Breast Cancer): A common model for epithelial tumors.[3]

-

-

Non-Malignant Control Cell Line:

All cell lines should be cultured in their respective recommended media, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.[3]

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) and create serial dilutions in the culture medium.

-

Treat the cells with varying concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After the incubation period, add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Cytotoxicity Assay (LDH Release Assay)

The lactate dehydrogenase (LDH) assay quantifies membrane integrity by measuring the amount of LDH released from damaged cells.

Protocol:

-

Seed and treat cells as described in the MTT assay protocol.

-

After the treatment period, collect the cell culture supernatant.

-

Use a commercially available LDH cytotoxicity assay kit to measure LDH activity in the supernatant according to the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength.

-

Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Apoptosis and Necrosis Assessment

Further investigation into the mode of cell death can be conducted using assays for key markers of apoptosis.

-

Caspase-3/7 Activity Assay: To quantify the activity of executioner caspases involved in apoptosis.

-

Annexin V/Propidium Iodide Staining: To differentiate between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

These assays should be performed according to the manufacturer's protocols on cells treated with concentrations of this compound around the determined IC50 value.

Data Presentation

Quantitative data from the proposed experiments should be summarized in the following tables for clear interpretation and comparison.

Table 1: IC50 Values (µM) of this compound after 48h Treatment

| Cell Line | Tissue of Origin | IC50 (µM) |

| HUH7 | Hepatocellular Carcinoma | |

| AKH12 | Hepatocellular Carcinoma | |

| U251 | Glioblastoma | |

| DAOY | Medulloblastoma | |

| 4T1 | Breast Cancer | |

| HUVEC | Non-Malignant Endothelial |

Table 2: Percentage of Cell Viability (MTT Assay) at 50 µM Concentration

| Cell Line | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |

| HUH7 | |||

| AKH12 | |||

| U251 | |||

| DAOY | |||

| 4T1 | |||

| HUVEC |

Table 3: Summary of Cell Death Mechanism

| Cell Line | Caspase-3/7 Activity (Fold Change) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |

| U251 | |||

| HUVEC |

Visualizations: Workflows and Hypothesized Pathways

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a hypothesized signaling pathway for the cytotoxic effects of this compound, based on findings for related compounds like BZP.[5]

Caption: Proposed experimental workflow for cytotoxicity screening.

Caption: Hypothesized intrinsic apoptosis signaling pathway.

Conclusion

While direct experimental data on the cytotoxicity of this compound is currently unavailable, this technical guide provides a robust framework for its initial investigation. By employing the detailed protocols and a diverse panel of cell lines, researchers can effectively assess the compound's cytotoxic potential and selectivity. The proposed studies will generate crucial data to determine its suitability for further development as a therapeutic agent and to understand its potential toxicological profile. The elucidation of the underlying mechanisms, such as the induction of apoptosis via oxidative stress and mitochondrial pathways, will be pivotal in guiding future structure-activity relationship studies and optimizing the compound's properties.

References

- 1. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the structure-activity relationship (SAR) of 4-Benzylpiperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

The 4-benzylpiperazin-2-one core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound class, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. The insights presented herein are intended to empower researchers in the rational design of more potent and selective drug candidates.

Structure-Activity Relationship Data

The following tables summarize the quantitative data for various 4-benzylpiperazine and piperazin-2-one derivatives, highlighting their diverse biological activities. While a comprehensive SAR study specifically for the this compound scaffold is not extensively documented in publicly available literature, the data from closely related analogs provide valuable insights into the structural requirements for different biological targets.

Table 1: Cytotoxic Activity of Piperazine and Piperazin-2-one Derivatives

| Compound ID | R1 (at N1 of Piperazine) | R2 (at N4 of Piperazine) | R3 (Other Substitutions) | Cell Line | IC50 (µM) | Reference |

| 5f | Indolin-2-one derivative | Phenyl | 5-F on indolin-2-one | HCT-116 | 3.49 | [1] |

| 6d | Indolin-2-one derivative | 4-Fluorophenyl | 5-Cl on indolin-2-one | A549 | 3.59 | [1] |

| 6l | Indolin-2-one derivative | 4-Nitrophenyl | 5-Cl on indolin-2-one | HCT-116 | 4.57 | [1] |

| 7a | N-methylquinazolin-4-amine | Benzyl | 6,7-dimethoxy on quinazoline | HepG2 | 0.029 | [2] |

| 7a | N-methylquinazolin-4-amine | Benzyl | 6,7-dimethoxy on quinazoline | A549 | 0.041 | [2] |

| 7a | N-methylquinazolin-4-amine | Benzyl | 6,7-dimethoxy on quinazoline | HCT116 | 0.147 | [2] |

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of 4-Benzylpiperazine Derivatives

| Compound ID | R Group on Benzyl Ring | Linker to Piperazine | IC50 (µM) | Reference |

| 4a | 2-Cl | -CH2- | 0.91 | [3] |

| 4g | 3-OCH3 | -CH2- | 5.5 | [3] |

| PQM-181 (5k) | Unsubstituted | Acyl-hydrazone | 5.9 | [1] |

Table 3: Sigma Receptor (σ1R) Binding Affinity of 4-Benzylpiperazine Derivatives

| Compound ID | N1-Substituent | Ki (nM) | Reference |

| 15 | 3-cyclohexylpropan-1-one | 1.6 | [4] |

| 8 | (lead compound) | - | [4] |

| 24 | - | - | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are protocols for key experiments cited in the study of piperazine derivatives.

Synthesis of this compound Derivatives (General Procedure)

A common route for the synthesis of 4-substituted piperazin-2-ones involves a cascade, metal-promoted transformation. This method allows for the introduction of diversity at two points of the molecule.[5]

Materials:

-

Chloro allenylamide

-

Primary amine (e.g., benzylamine)

-

Aryl iodide

-

Palladium catalyst (e.g., Pd(dba)2/PPh3)

-

Silver nitrate (AgNO3)

-

Anhydrous solvent (e.g., Dichloromethane - DCM)

Procedure:

-

To a solution of the primary amine in the anhydrous solvent, add the chloro allenylamide.

-

Add the palladium catalyst and silver nitrate to the reaction mixture.

-

Introduce the aryl iodide and allow the reaction to proceed at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is quenched and the product is extracted using an appropriate organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired 4-substituted piperazin-2-one.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

Materials:

-

Cancer cell lines (e.g., A549, HCT-116, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (this compound derivatives)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is a simple, rapid, and sensitive method for the determination of cholinesterase activity.[3]

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds

Procedure:

-

In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (50 mM, pH 8.0).

-

Add 25 µL of the test compound solution at various concentrations.

-

Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Measure the absorbance at 412 nm at regular intervals.

-

Calculate the percentage of inhibition of AChE activity and determine the IC50 value for each compound.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the SAR of this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

Unveiling the Potential of ML-7: A Technical Guide for Researchers

An In-depth Examination of the Myosin Light Chain Kinase Inhibitor (CAS No. 110448-33-4) in Drug Discovery and Development

Introduction

This technical guide provides a comprehensive overview of the research applications of 1-(5-Iodonaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine hydrochloride, commonly known as ML-7. While the user query specified CAS number 13754-41-1, which is associated with 1-Benzyl-3-oxopiperazine, the context of the request—focusing on signaling pathways and drug development—strongly indicates the intended compound of interest is the well-characterized Myosin Light Chain Kinase (MLCK) inhibitor, ML-7 (CAS No. 110448-33-4). ML-7 is a potent, cell-permeable, and reversible inhibitor of MLCK, a critical enzyme in the regulation of smooth muscle contraction and cellular motility. Its utility extends across various research fields, including cardiovascular disease, cancer biology, and inflammation. This document serves as a resource for researchers, scientists, and drug development professionals, detailing the mechanism of action, quantitative data, experimental protocols, and key signaling pathways associated with ML-7.

Mechanism of Action

ML-7 primarily exerts its effects by selectively inhibiting Myosin Light Chain Kinase.[1][2][3] MLCK is a Ca²⁺/calmodulin-dependent protein kinase that catalyzes the phosphorylation of the regulatory light chain of myosin II (MLC20).[1] This phosphorylation event is a pivotal step in initiating smooth muscle contraction and is integral to various cellular processes, including cell migration, adhesion, and maintenance of endothelial barrier integrity.

ML-7 acts as an ATP-competitive inhibitor of MLCK, demonstrating a high degree of selectivity.[1][2] While it is a potent inhibitor of MLCK, its inhibitory activity against other kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), is significantly lower, making it a valuable tool for dissecting MLCK-specific signaling pathways.[1]

Quantitative Data

The inhibitory potency and selectivity of ML-7 have been quantified in various studies. The following table summarizes key quantitative data for ML-7 hydrochloride.

| Target | Parameter | Value | Species | Assay Conditions | Reference(s) |

| Myosin Light Chain Kinase (MLCK) | Kᵢ | 0.3 µM | Smooth Muscle | Cell-free assay | [1][2][3] |

| Myosin Light Chain Kinase (MLCK) | IC₅₀ | 300 nM | Not Specified | Not Specified | [4] |

| Protein Kinase A (PKA) | Kᵢ | 21 µM | Not Specified | Not Specified | |

| Protein Kinase C (PKC) | Kᵢ | 42 µM | Not Specified | Not Specified | [1] |

| α1-adrenoceptor NSCC | IC₅₀ | 0.8 µM | Rabbit Portal Vein | Not Specified | [4] |

Signaling Pathways

ML-7 is a crucial tool for investigating signaling pathways where MLCK plays a central role. Below are diagrams illustrating the primary MLCK signaling pathway and its intersection with the Hippo-YAP/TAZ pathway.

Figure 1: Simplified MLCK Signaling Pathway showing upstream activators and downstream effects inhibited by ML-7.

Figure 2: ML-7's indirect influence on the Hippo-YAP/TAZ pathway via modulation of cytoskeletal tension.

Research Applications and Experimental Protocols

ML-7 is a versatile tool with applications in numerous areas of biomedical research.

Cardiovascular Research

ML-7 is extensively used to study the role of MLCK in vascular smooth muscle contraction, endothelial barrier function, and the pathogenesis of diseases like atherosclerosis.

-

Vascular Endothelial Dysfunction: Studies have shown that ML-7 can ameliorate vascular endothelial dysfunction and atherosclerosis in animal models.[5][6] It has been demonstrated to regulate the expression of tight junction proteins, such as ZO-1 and occludin, thereby improving endothelial barrier integrity.[5]

-

Atherosclerosis Animal Model Protocol: In a rabbit model of atherosclerosis, ML-7 was administered orally at a dose of 1 mg/kg daily in conjunction with a high-fat diet for 12 weeks. The effects on atherosclerotic plaque formation and endothelial function were then assessed.

Cell Migration and Invasion

By inhibiting MLCK, ML-7 effectively reduces cell motility and is therefore widely used in cancer research to study metastasis.

-

Transwell Migration/Invasion Assay Protocol:

-

Cell Preparation: Culture cells to 80-90% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Assay Setup: Place 24-well Transwell inserts (8 µm pore size) into the wells of a 24-well plate. For invasion assays, coat the inserts with a thin layer of Matrigel. Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.

-

Treatment and Incubation: Add 200 µL of the cell suspension to the upper chamber of the inserts. Add ML-7 at the desired concentration (e.g., 1-20 µM) to both the upper and lower chambers. Incubate for 12-24 hours at 37°C.

-

Analysis: After incubation, remove non-migrated cells from the upper surface of the insert with a cotton swab. Fix the migrated cells on the lower surface with 4% paraformaldehyde and stain with crystal violet. Count the stained cells under a microscope.

-

Endothelial/Epithelial Permeability

ML-7 is used to investigate the role of MLCK in regulating the permeability of endothelial and epithelial barriers.

-

Transwell Permeability Assay Protocol:

-

Cell Seeding: Seed endothelial or epithelial cells (e.g., Caco-2, HUVEC) onto Transwell inserts and culture until a confluent monolayer is formed. Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).

-

Treatment: Once a stable TEER is achieved, replace the medium with fresh medium containing ML-7 at the desired concentration (e.g., 10-50 µM) and incubate for a specified period (e.g., 1-2 hours).

-

Permeability Measurement: Add a tracer molecule (e.g., FITC-dextran) to the apical (upper) chamber. At various time points, collect samples from the basolateral (lower) chamber and measure the concentration of the tracer using a fluorescence plate reader. Calculate the apparent permeability coefficient (Papp).

-

Western Blotting to Assess MLC Phosphorylation

A primary application of ML-7 is to confirm its inhibitory effect on MLCK by measuring the phosphorylation of its direct substrate, MLC.

-

Western Blot Protocol:

-

Cell Lysis: Plate and treat cells with ML-7 (e.g., 10-50 µM for 1-2 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phosphorylated MLC (pMLC) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize pMLC levels to total MLC or a loading control like GAPDH or β-actin.

-

Figure 3: A typical experimental workflow for studying the effect of ML-7 on endothelial permeability.

Conclusion

ML-7 is an invaluable pharmacological tool for investigating the multifaceted roles of Myosin Light Chain Kinase in cellular physiology and pathology. Its high selectivity and cell permeability make it suitable for a wide range of in vitro and in vivo applications. This guide provides a foundational understanding of ML-7's properties and common experimental uses. Researchers are encouraged to consult the primary literature for specific experimental details and to optimize protocols for their particular model systems. As our understanding of MLCK-mediated signaling continues to evolve, the applications of ML-7 in drug discovery and basic research are poised to expand further.

References

- 1. researchgate.net [researchgate.net]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 4. 7tmantibodies.com [7tmantibodies.com]

- 5. cellbiologics.net [cellbiologics.net]

- 6. Differential effects of myosin light chain kinase inhibition on contractility, force development and myosin light chain 20 phosphorylation of rat cervical and thoracic duct lymphatics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-Benzylation of Piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-benzylation of piperazin-2-one, a key synthetic transformation for the generation of intermediates in drug discovery and development. The protocol outlines a robust method using benzyl bromide as the alkylating agent and potassium carbonate as the base in an aprotic polar solvent. This method offers good yields and straightforward purification. Included are tabulated data on reaction parameters, expected yields, and spectroscopic characterization, along with a visual workflow diagram to facilitate experimental setup.

Introduction

Piperazin-2-one is a valuable heterocyclic scaffold found in a variety of biologically active molecules.[1] Its unique structure, containing both a lactam and a secondary amine, allows for diverse functionalization. N-alkylation, particularly N-benzylation, is a common strategy to introduce a lipophilic group and a versatile handle for further synthetic modifications. The resulting N-benzylpiperazin-2-one is a key intermediate in the synthesis of various pharmaceutical agents.[2] This protocol details a reliable method for this transformation, adaptable for various research and development applications.

Data Presentation

Table 1: Reaction Parameters and Expected Outcomes for N-Benzylation of Piperazin-2-one

| Parameter | Condition | Expected Yield (%) | Purity (%) | Reference |

| Substrate | Piperazin-2-one | - | >95 | [3] |

| Reagent | Benzyl bromide (1.1 eq) | - | - | |

| Base | Anhydrous K₂CO₃ (2.0 eq) | 85-95 | >98 | Adapted from[4] |

| Solvent | Anhydrous Acetonitrile | - | - | |

| Temperature | Reflux (approx. 82°C) | - | - | |

| Reaction Time | 12-24 hours | - | - | |

| Purification | Column Chromatography | - | >98 | [5] |

Table 2: Spectroscopic Data for 1-Benzylpiperazin-2-one

| Technique | Expected Data | Reference Analogue Data (N-Benzylpiperazine) |

| ¹H NMR | δ 7.2-7.4 (m, 5H, Ar-H), 4.6 (s, 2H, Ar-CH₂), 3.4 (t, 2H, CH₂), 3.2 (s, 2H, CH₂), 2.9 (t, 2H, CH₂) | δ 7.18-7.39 (m, 5H), 3.47 (s, 2H), 2.86 (t, 4H), 2.39 (t, 4H)[6][7] |

| ¹³C NMR | δ 168 (C=O), 137 (Ar-C), 128-129 (Ar-CH), 62 (Ar-CH₂), 55 (CH₂), 50 (CH₂), 45 (CH₂) | δ 138.1, 129.2, 128.2, 127.1, 63.2, 54.8, 46.1[8] |

| IR (cm⁻¹) | ~1650 (C=O stretch), ~3030 (Ar C-H), ~2920, 2850 (Aliphatic C-H) | No C=O, similar C-H stretches |

| MS (EI) | M⁺ at m/z 190, fragment at m/z 91 (tropylium ion) | M⁺ at m/z 176, prominent fragment at m/z 91[9] |

Experimental Protocol

This protocol is adapted from established methods for the N-alkylation of lactams and piperazines.[4]

Materials:

-

Piperazin-2-one

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere, add piperazin-2-one (1.0 eq).

-

Add anhydrous acetonitrile to dissolve the piperazin-2-one (concentration of ~0.1-0.2 M).

-

Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.

-

-

Addition of Benzyl Bromide:

-

Slowly add benzyl bromide (1.1 eq) to the reaction mixture at room temperature.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate and other inorganic salts.

-

Wash the solid residue with a small amount of acetonitrile.

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Dissolve the crude residue in a minimal amount of dichloromethane.

-

Purify the product by flash column chromatography on silica gel.

-

Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate).

-

Combine the fractions containing the desired product (as determined by TLC).

-

Remove the solvent from the combined fractions under reduced pressure to yield 1-benzylpiperazin-2-one as a solid or oil.

-

-

Characterization:

-

Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the N-benzylation of piperazin-2-one.

Logical Relationships in N-Alkylation

Caption: Key components and conditions for the N-alkylation reaction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum [chemicalbook.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. 1-Benzylpiperazine [webbook.nist.gov]

Application Notes and Protocols for the Quantification of 4-Benzylpiperazin-2-one

Introduction

4-Benzylpiperazin-2-one is a derivative of piperazine, a class of organic compounds that has seen use in various applications, including as precursors in medicinal chemistry. Accurate and robust analytical methods are crucial for the quantification of this compound in different matrices, including active pharmaceutical ingredients (APIs), formulated products, and biological samples. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established analytical techniques for piperazine derivatives and can be adapted and validated for the specific quantification of this compound.

Analytical Methodologies Overview

The primary analytical techniques for the quantification of piperazine derivatives, and by extension this compound, are chromatographic methods due to their high separation efficiency and sensitivity.[1]

-

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the analysis of pharmaceuticals.[2] It offers good precision and is suitable for routine quality control analysis.[3] For compounds lacking a strong chromophore, derivatization can be employed to enhance UV detection or enable fluorescence detection.[4][5]

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[6] It provides excellent chromatographic resolution and mass spectral data for structural confirmation.[7] Derivatization may sometimes be necessary to improve the volatility and thermal stability of the analyte.

-